
2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 5,6-dihydroisoquinoline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with reaction conditions carefully controlled to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acid groups.
Major Products Formed
Oxidation: Formation of dinitrophenol or other oxidized derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves interactions with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The 5,6-dihydroisoquinoline moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Isoquinoline: A parent compound of 5,6-dihydroisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline is unique due to the combination of the explosive properties of 2,4,6-trinitrophenol and the biological activity of 5,6-dihydroisoquinoline. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60499-00-5 |
|---|---|
Formule moléculaire |
C15H12N4O7 |
Poids moléculaire |
360.28 g/mol |
Nom IUPAC |
5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
Clé InChI |
BIDQYSMJYFLLFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
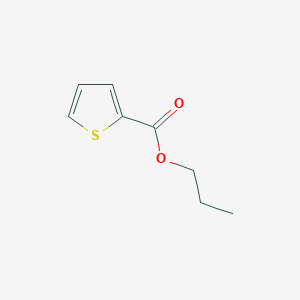
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
methanone](/img/structure/B14612718.png)
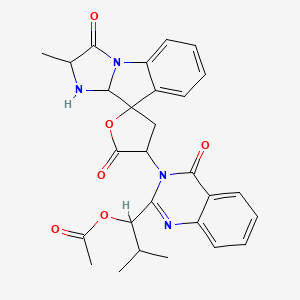
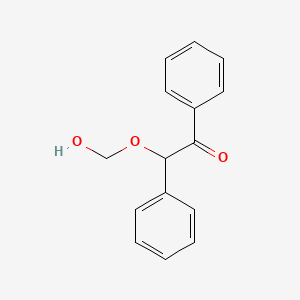

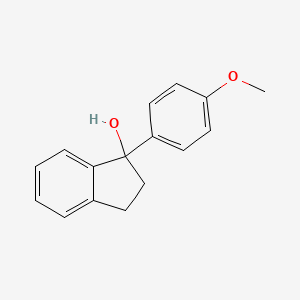
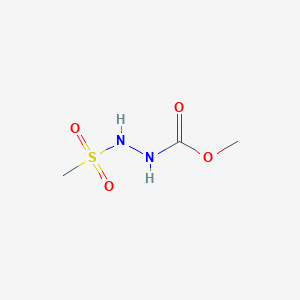

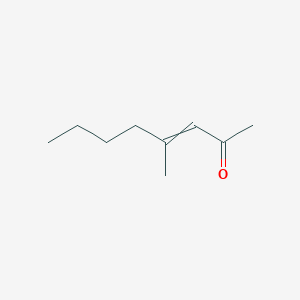
![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)

